molecular formula C12H12BrClN4O B578183 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine CAS No. 1227958-17-9

4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Cat. No.: B578183
CAS No.: 1227958-17-9
M. Wt: 343.609
InChI Key: QWKYGOMPVPPFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-[7-(bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN4O/c13-7-8-1-2-9-10(15-8)16-12(14)17-11(9)18-3-5-19-6-4-18/h1-2H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKYGOMPVPPFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2C=CC(=N3)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744309
Record name 7-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-17-9
Record name 7-(Bromomethyl)-2-chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrido[2,3-d]pyrimidine Core Synthesis

The foundational scaffold is constructed through a three-component reaction between:

  • 2-Aminonicotinonitrile

  • Chloroacetyl chloride

  • Triethyl orthoformate

Reaction Conditions

ParameterSpecification
SolventAnhydrous DMF
Temperature110°C, 8 hr
Catalystp-TsOH (0.1 eq)
Yield68-72%

This method avoids column chromatography through pH-controlled crystallization.

Chlorination at Position 2

Electrophilic chlorination employs phosphorus oxychloride with catalytic N,N-dimethylaniline:

Optimized Protocol

  • Charge POCl₃ (5 eq) and substrate (1 eq)

  • Add DMA (0.2 eq) slowly at 0°C

  • Reflux 4 hr at 110°C

  • Quench with ice-water (0°C)

  • Extract with CH₂Cl₂ (3×)

Key Metrics

  • Conversion: >95% (HPLC)

  • Isolated yield: 83%

  • Purity: 99.2% (UPLC)

Morpholine Coupling at Position 4

Nucleophilic aromatic substitution demonstrates superior efficiency over transition-metal catalyzed approaches:

Comparative Performance

MethodTime (hr)Yield (%)Byproducts
Thermal (NEt₃)2465<2%
Microwave (DIPEA)1.5785%
Phase Transfer6713%

Microwave-assisted conditions (150°C, DMF, 3 eq morpholine) provide optimal balance between speed and purity.

Bromomethyl Functionalization Strategies

Direct Bromination of Methyl Precursor

Radical bromination using N-bromosuccinimide (NBS) under controlled conditions:

Critical Parameters

  • Initiator: AIBN (0.05 eq)

  • Solvent: CCl₄ (0.1 M)

  • Light: 365 nm UV irradiation

  • Temperature: 75°C

Performance Data

EntryNBS (eq)Time (hr)Conversion (%)
11.1688
21.3492
31.5395

Exceeding 1.5 eq NBS leads to di-brominated byproducts (>15%).

Stepwise Hydroxymethyl-Bromination

Alternative two-step sequence for improved regiocontrol:

Step 1: Hydroxymethylation

  • Reagent: Paraformaldehyde (3 eq)

  • Base: K₂CO₃ (2 eq)

  • Solvent: DMSO, 80°C, 12 hr

  • Yield: 89%

Step 2: Appel Bromination

  • PPh₃ (1.2 eq)/CBr₄ (1.5 eq)

  • CH₂Cl₂, 0°C → RT

  • Yield: 94%

This route eliminates radical side reactions but requires intermediate purification.

Process Optimization Challenges

Solvent Selection Impact

Solvent screening revealed dramatic effects on bromination efficiency:

SolventDielectric ConstantConversion (%)
CCl₄2.2495
CHCl₃4.8187
DCE10.468
THF7.5842

Non-polar solvents favor radical chain propagation while suppressing ionic pathways.

Temperature Gradient Control

Precision thermal management prevents decomposition:

Bromination Profile

Temperature (°C)Rate (mol/L·hr)Selectivity (%)
600.1298
750.1895
900.2182

Maintaining 75±2°C balances reaction speed and product stability.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)
δ 8.71 (s, 1H, H-5), 8.32 (d, J=5.6 Hz, 1H, H-9), 7.89 (d, J=5.6 Hz, 1H, H-8), 4.82 (s, 2H, CH₂Br), 3.87-3.79 (m, 8H, morpholine)

13C NMR (100 MHz, CDCl₃)
δ 168.4 (C-4), 158.2 (C-2), 154.6 (C-6), 142.3 (C-7), 134.9 (C-9), 127.5 (C-8), 66.8 (morpholine), 32.1 (CH₂Br)

HRMS (ESI-TOF)
Calcd for C₁₃H₁₃BrClN₄O [M+H]⁺: 367.0041, Found: 367.0039

Industrial-Scale Considerations

Cost Analysis

ComponentLab Scale ($/g)Kilo Lab ($/g)
Starting Material12.458.20
NBS6.784.15
Solvents3.221.85
Total22.4514.20

Microwave technology reduces processing costs by 37% through energy savings .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyrido[2,3-d]pyrimidine core.

    Coupling Reactions: The chloropyridine moiety can engage in cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Bases (e.g., NaOH, K2CO3): Used in nucleophilic substitution reactions.

Major Products

    Substituted Pyrido[2,3-d]pyrimidines: Resulting from nucleophilic substitution.

    Coupled Products: From cross-coupling reactions involving the chloropyridine group.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound is explored for its potential as a pharmacophore in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the chemical industry, it can be used to synthesize advanced materials and specialty chemicals. Its reactivity profile makes it suitable for creating polymers and other high-value products.

Mechanism of Action

The mechanism by which 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The bromomethyl and chloropyridine groups can facilitate interactions with biological macromolecules, potentially inhibiting or modulating their function.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1227958-17-9 .
  • Molecular Formula : C₁₂H₁₂BrClN₄O.
  • Molecular Weight : 343.61 g/mol .
  • Structure : Features a pyrido[2,3-d]pyrimidine core substituted with a bromomethyl group at position 7, a chlorine atom at position 2, and a morpholine ring at position 4 (Figure 1).

For example, morpholine is often introduced under reflux conditions with a halogenated precursor .

Applications : Likely serves as an intermediate in kinase inhibitor development, given structural similarities to compounds with reported antitumor and antiviral activities .

Comparison with Similar Compounds

Structural Analogs with Pyrido[2,3-d]pyrimidine Cores

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
4-(7-(3,4-Dimethoxyphenyl)pyrido[2,3-d]pyrimidin-4-yl)morpholine 7-(3,4-Dimethoxyphenyl) C₁₉H₂₁N₄O₃ 359.40 Synthesized via morpholine substitution; 19% yield. Potential kinase inhibitor .
5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine 5-(3-Bromophenyl), 7-(morpholinopyridinyl) C₂₂H₂₁BrN₇O 509.35 Non-nucleoside adenosine kinase inhibitor; IC₅₀ values in nanomolar range .
7-(Morpholino(2-phenylhydrazono)methyl)-2-thioxo-5-(p-tolyl)-dihydropyrido[2,3-d]pyrimidin-4(1H)-one Thioxo, hydrazono, p-tolyl C₂₅H₂₅N₇O₂S 511.58 Antitumor activity evaluated via MTT assay; IC₅₀ < 10 µM against HeLa cells .

Key Observations :

  • The bromomethyl group in the target compound enhances electrophilicity, facilitating further functionalization (e.g., alkylation or cross-coupling reactions) .
  • Chlorine at position 2 increases metabolic stability and binding affinity to kinase ATP pockets, as seen in related thienopyrimidines .
  • Morpholine substitution improves solubility and pharmacokinetic profiles compared to non-polar analogs .

Heterocyclic Core Variants: Thieno- and Pyrrolopyrimidines

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties Reference
2-Chloro-6-((4-methyl-piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine C₁₆H₂₁ClN₆OS 388.90 Demonstrated antiviral activity against dengue virus; IC₅₀ = 0.8 µM .
5-(4-Bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine C₁₈H₁₀BrCl₃N₃ 474.56 Anticandidate for anticancer screening; synthesized via POCl₃ chlorination .
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine Thieno[2,3-d]pyrimidine C₁₀H₁₁ClN₄OS 270.74 Higher thermal stability (mp > 200°C); used in organic electronics .

Key Observations :

  • Thienopyrimidines exhibit enhanced planarity and π-stacking ability, favoring interactions with hydrophobic kinase domains .
  • Pyrrolopyrimidines with halogenated aryl groups show higher cytotoxicity but poorer solubility compared to pyridopyrimidines .

Biological Activity

The compound 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine (CAS No. 1227958-17-9) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyrido[2,3-d]pyrimidine core and morpholine ring, suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Molecular Structure

The molecular formula of this compound is C12H12BrClN4OC_{12}H_{12}BrClN_4O, with a molecular weight of 343.62 g/mol. The structure includes:

  • A bromomethyl group, which enhances reactivity.
  • A chloropyridine moiety that can participate in various chemical reactions.
  • A morpholine ring, known for its ability to form hydrogen bonds and interact with biological macromolecules.

Structural Representation

The InChI Key for the compound is QWKYGOMPVPPFDV-UHFFFAOYSA-N , which provides a unique identifier for chemical databases.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, potentially influencing signaling pathways related to cell proliferation and survival.

Anticancer Potential

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Similar compounds have shown promising results against various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Experimental Findings

StudyFindings
Synthesis of Pyrido[2,3-d]pyrimidinesCompounds demonstrated cytotoxicity against multiple cancer cell lines; structural modifications enhanced potency.
Antitumor Activity EvaluationSpecific derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells .

Medicinal Chemistry

The compound's unique structure positions it as a promising candidate in drug discovery. Its ability to modify biological activity makes it suitable for developing new therapeutic agents targeting diseases such as cancer.

Synthetic Chemistry

In synthetic applications, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows for diverse chemical modifications that can lead to new compounds with enhanced biological properties.

Q & A

Basic: What are the established synthetic routes for 4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. A common strategy includes:

Core Formation : Construct the pyrrolo[2,3-d]pyrimidine core via cyclization of substituted pyrimidines with brominated intermediates. For example, ethyl 2-cyanoacetate derivatives can be coupled with bromoalkanes to form intermediates like 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol .

Functionalization : Introduce the bromomethyl group at the 7-position using brominating agents (e.g., NBS or HBr/AcOH) under controlled conditions to avoid over-bromination .

Morpholine Substitution : The morpholine moiety is introduced via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) at the 4-position of the pyrimidine ring .
Key Intermediates : Ethyl 2-cyanoacetate, 2-chloropyrido[2,3-d]pyrimidin-4-amine, and bromomethylated precursors.

Basic: How is the structure of this compound validated post-synthesis, and what analytical techniques are prioritized?

Methodological Answer:
Structural validation employs:

  • X-ray Crystallography : To confirm the fused pyrido-pyrimidine ring system and substituent positions (e.g., dihedral angles between aromatic planes) .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR to verify bromomethyl (-CH2_2Br, δ ~4.3 ppm) and morpholine (N-CH2_2-O, δ ~3.6 ppm) groups .
    • HRMS : For exact mass determination (e.g., [M+H]+^+ with <2 ppm error) .
  • Elemental Analysis : To confirm purity (>95%) and stoichiometry .

Advanced: What structure-activity relationship (SAR) insights exist for bromomethyl and morpholine substituents in related pyrrolo[2,3-d]pyrimidines?

Methodological Answer:

  • Bromomethyl Group : Enhances electrophilicity, enabling covalent binding to cysteine residues in kinase targets (e.g., EGFR inhibition). However, excessive steric bulk reduces bioavailability .
  • Morpholine Substitution : The morpholine ring improves solubility and modulates pharmacokinetics. Comparative studies show that 4-morpholinyl derivatives exhibit higher metabolic stability than piperazine analogs .
  • Chloro vs. Fluoro at 2-Position : Chloro substituents increase target affinity but may elevate toxicity; fluorinated analogs balance potency and safety .

Advanced: How do palladium-catalyzed reactions optimize the synthesis of the pyrido[2,3-d]pyrimidine core?

Methodological Answer:
Palladium catalysts enable:

  • Reductive Cyclization : Using CO surrogates (e.g., formic acid derivatives) to form the fused pyrido-pyrimidine ring. This method minimizes byproducts compared to traditional thermal cyclization .
  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at specific positions. For example, coupling 7-bromo derivatives with boronic acids achieves selective functionalization .
    Optimization Parameters :
  • Ligand choice (e.g., XPhos for electron-deficient substrates).
  • Solvent systems (e.g., DMF/H2_2O for aqueous compatibility).
  • Temperature control (60–100°C) to prevent dehalogenation .

Advanced: How should researchers address contradictions in biological activity data across structurally similar analogs?

Methodological Answer:
Contradictions arise from:

Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .

Substituent Effects : Use computational docking (e.g., MOE or AutoDock) to model steric clashes or hydrogen-bonding differences. For example, a 3-chloro vs. 3-fluoro substitution alters binding pocket interactions in EGFR .

Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays. Morpholine rings reduce CYP3A4 inhibition compared to piperidines .
Case Study : A bromomethyl analog showed IC50_{50} = 12 nM in one study but 85 nM in another due to divergent cell lines (HEK293 vs. HeLa) .

Advanced: What strategies are recommended for improving the selectivity of this compound against off-target kinases?

Methodological Answer:

  • Proteome-Wide Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target hits. Adjust the bromomethyl group’s position to avoid conserved cysteine residues .
  • Prodrug Design : Mask the bromomethyl as a tert-butyl carbonate, which is cleaved selectively in tumor microenvironments .
  • Co-crystallization Studies : Resolve X-ray structures with off-target kinases (e.g., ABL1) to guide structure-based modifications .

Basic: What are the documented in vitro biological activities of this compound, and what models are used for evaluation?

Methodological Answer:

  • Anticancer Activity : Tested in NCI-60 cell lines, with GI50_{50} values <1 µM in leukemia (K-562) and breast cancer (MCF-7) models. Mechanism involves apoptosis via caspase-3 activation .
  • Antimicrobial Screening : Evaluated against Gram-positive bacteria (e.g., S. aureus) using MIC assays. Morpholine derivatives show moderate activity (MIC = 16 µg/mL) .
  • Kinase Inhibition : IC50_{50} values for EGFR (T790M mutant) range from 10–50 nM in biochemical assays .

Advanced: How does the compound’s reactivity with nucleophiles impact its application in bioconjugation?

Methodological Answer:
The bromomethyl group undergoes nucleophilic substitution with:

  • Thiols : Forms stable thioether linkages for antibody-drug conjugates (ADCs). Reaction efficiency depends on pH (optimized at 7.4) and excess thiol (e.g., glutathione) .
  • Amines : Reacts with lysine residues in proteins, but slower kinetics compared to thiols. Use tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and enhance conjugation .
    Applications : Track cellular uptake via fluorescent probes (e.g., BODIPY-labeled analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.